Triamterene has been investigated for its inhibitory effects on the TGR5 receptor, a G-protein-coupled bile acid receptor involved in glucose homeostasis. In vitro studies using transfected cells and in vivo studies with diabetic rats have shown that triamterene can dose-dependently inhibit the increase in glucose uptake induced by TGR5 agonists, suggesting its potential as a clinical inhibitor of TGR5 activation1. Additionally, triamterene has been shown to affect electrolyte transport by blocking Na+ resorption and altering K+ and H+/HCO3- transport in rat salivary duct epithelium, which is similar to renal distal tubules2. Furthermore, triamterene has been found to decrease the activity of Na-K-ATPase in kidney plasma membranes, which is considered a biochemical vehicle for active sodium transport across cell membranes9.
Triamterene's role as a TGR5 inhibitor has implications for the treatment of diabetes and other metabolic disorders. By inhibiting TGR5, triamterene reduces GLP-1 secretion and cAMP levels, which are involved in glucose metabolism1.
In the field of nephrology, triamterene has been shown to increase renal clearance of sodium and magnesium, without affecting calcium or phosphate excretion, which supports its use in conditions where sodium transport in the distal tubule needs to be inhibited3. It also has a natriuretic effect by reducing Na reabsorption in the distal tubule of the kidney5.
Triamterene has cardioprotective effects, as it can protect the rat heart against isoproterenol-induced myocardial lesions by diminishing myocardial Ca overload. This is achieved through the elevation of extracellular K+ and Mg++ concentrations, which competitively inhibit intracellular myocardial Ca accumulation7. Additionally, triamterene has been observed to have a positive inotropic action in isolated heart tissues and can interact with beta-adrenergic agonists10.
In patients with cirrhosis and ascites, triamterene has been used as a diuretic that does not increase urinary potassium excretion, which is beneficial in managing complications associated with hypokalemia4.
The drug has been studied for its effects on enzyme activity, such as the hepatic endogenous holotryptophan pyrrolase in mice, which is influenced by triamterene under stress conditions8.
CAS No.: 1460-73-7
CAS No.: 7787-49-7
CAS No.:
CAS No.: 382-21-8
CAS No.: 53501-90-9
CAS No.: 83500-79-2